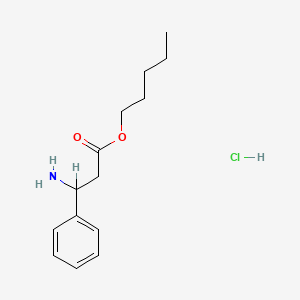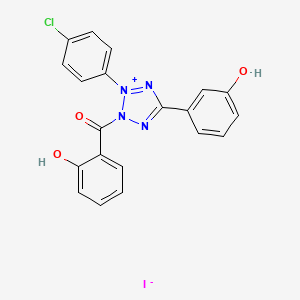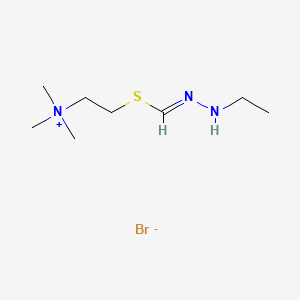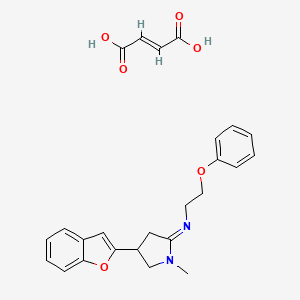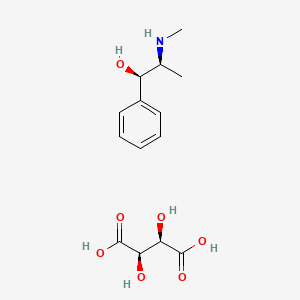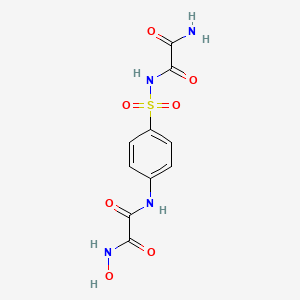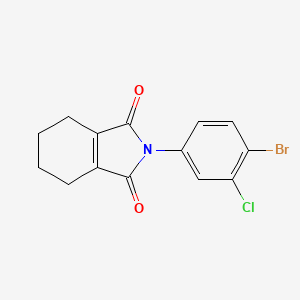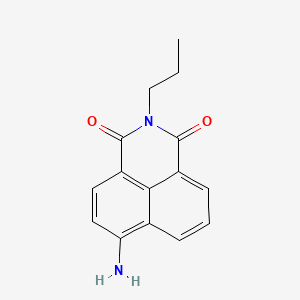
N75Pjy2kmd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-N-propyl-1,8-naphthalimide, identified by the Unique Ingredient Identifier N75Pjy2kmd, is a derivative of 1,8-naphthalimide. This compound is known for its fluorescent properties and has been widely studied for its applications in various fields, including organic light-emitting diodes (OLEDs), biological imaging, and as a molecular probe.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-propyl-1,8-naphthalimide typically involves the reaction of 4-bromo-1,8-naphthalic anhydride with propylamine under basic conditions. This reaction proceeds via an aromatic nucleophilic substitution mechanism, resulting in the formation of the desired naphthalimide derivative .
Industrial Production Methods
Industrial production methods for 4-amino-N-propyl-1,8-naphthalimide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-N-propyl-1,8-naphthalimide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalimide derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the naphthalimide core.
Substitution: Aromatic nucleophilic substitution reactions are common, especially when introducing different substituents to the naphthalimide ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of naphthalimide derivatives with different functional groups, while substitution reactions can introduce various substituents to the naphthalimide ring .
Wissenschaftliche Forschungsanwendungen
4-Amino-N-propyl-1,8-naphthalimide has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe in various chemical reactions and studies.
Wirkmechanismus
The mechanism of action of 4-amino-N-propyl-1,8-naphthalimide involves its interaction with molecular targets through its fluorescent properties. The compound can bind to specific biomolecules, such as DNA or proteins, and emit fluorescence upon excitation. This property makes it useful as a molecular probe in various biological and chemical studies .
Vergleich Mit ähnlichen Verbindungen
4-Amino-N-propyl-1,8-naphthalimide can be compared with other similar compounds, such as:
- 2-Amino-1,8-naphthalimide
- 3-Amino-1,8-naphthalimide
- 4-Amino-1,8-naphthalimide derivatives with different substituents
These compounds share similar fluorescent properties but differ in their specific applications and reactivity. The unique aspect of 4-amino-N-propyl-1,8-naphthalimide lies in its propylamine substituent, which enhances its solubility and stability in various solvents .
Eigenschaften
CAS-Nummer |
94860-68-1 |
|---|---|
Molekularformel |
C15H14N2O2 |
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
6-amino-2-propylbenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C15H14N2O2/c1-2-8-17-14(18)10-5-3-4-9-12(16)7-6-11(13(9)10)15(17)19/h3-7H,2,8,16H2,1H3 |
InChI-Schlüssel |
ADOSCGMLKMDHSG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C(=O)C2=C3C(=C(C=C2)N)C=CC=C3C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


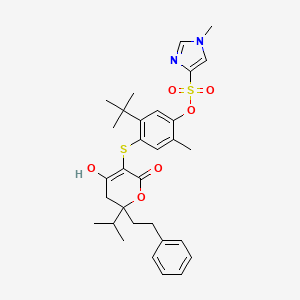
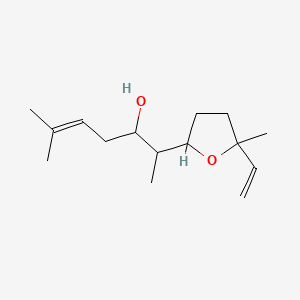

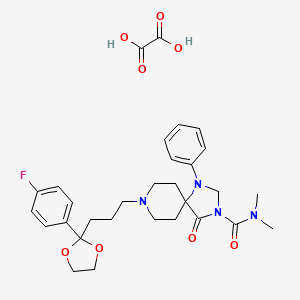
![3-[(17Z)-18-(2-carboxyethyl)-7-ethenyl-17-(hydroxymethylidene)-12-[(4E,8E)-1-hydroxy-5,9,13-trimethyltetradeca-4,8,12-trienyl]-3,8,13-trimethyl-22H-porphyrin-2-yl]propanoic acid](/img/structure/B12739089.png)
